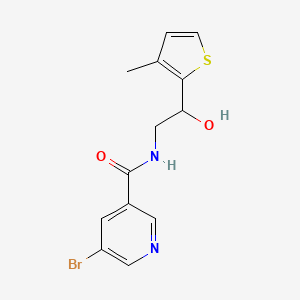
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide, also known as BTE-Nic, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in several areas of research.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can have a protective effect on the body. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is that it has shown promising results in several areas of research, including cancer treatment and neuroprotection. It is also relatively easy to synthesize and has a high purity and yield.
However, there are also limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. One area of research is to further elucidate its mechanism of action in order to optimize its use in cancer treatment and neuroprotection. Another area of research is to explore its potential in other areas, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has shown promising results in several areas of scientific research. Its potential in cancer treatment and neuroprotection has been extensively studied, and it has also been shown to have other biochemical and physiological effects. While there are limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments, further research in this area has the potential to yield important insights into its mechanism of action and its potential for use in various areas of medicine.
Synthesemethoden
The synthesis of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide involves the reaction of 2-bromo-3-methylthiophene with 2-amino-3-hydroxypyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with nicotinoyl chloride to yield 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has been extensively studied for its potential in several scientific research applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.
Another area of research is in the field of neuroprotection. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide can protect neurons from oxidative stress and reduce inflammation in the brain. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-2-3-19-12(8)11(17)7-16-13(18)9-4-10(14)6-15-5-9/h2-6,11,17H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNIWXDKZBYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



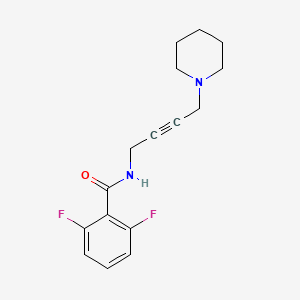
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2907543.png)

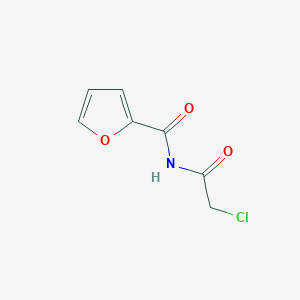

![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)

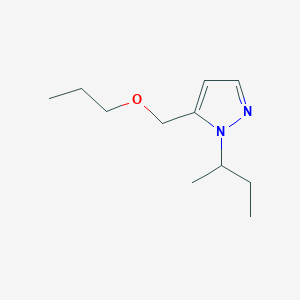
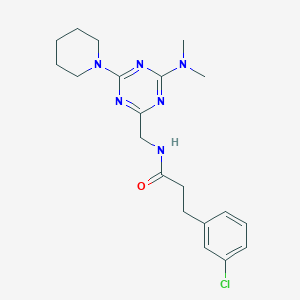
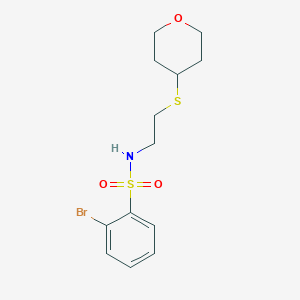
![1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2907555.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)